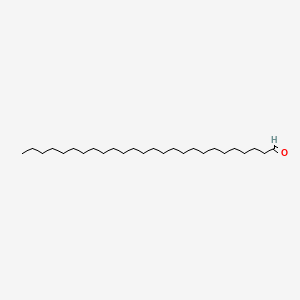

Hexacosanal

Description

Hexacosanal is a long-chain fatty aldehyde resulting from the formal oxidation of the hydroxy group of hexacosan-1-ol. It is a minor component of barley leaf wax. It has a role as a plant metabolite. It is a long-chain fatty aldehyde and a 2,3-saturated fatty aldehyde. It derives from a hydride of a hexacosane.

Properties

CAS No. |

26627-85-0 |

|---|---|

Molecular Formula |

C26H52O |

Molecular Weight |

380.7 g/mol |

IUPAC Name |

hexacosanal |

InChI |

InChI=1S/C26H52O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27/h26H,2-25H2,1H3 |

InChI Key |

QAXXQMIHMLTJQI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC=O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC=O |

melting_point |

73-73.5°C |

Other CAS No. |

26627-85-0 |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

What are the physical and chemical properties of Hexacosanal?

An In-depth Technical Guide on the Physical and Chemical Properties of Hexacosanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₂₆H₅₂O) is a long-chain saturated fatty aldehyde. It exists naturally as a minor component in some plant waxes, such as barley leaf wax, and has been identified in various organisms.[1] As a long-chain aliphatic aldehyde, its physical and chemical characteristics are largely dictated by its 26-carbon chain and terminal aldehyde functional group. This document provides a comprehensive overview of the known physical and chemical properties of this compound, details on experimental methodologies for its characterization, and a logical workflow for its analysis.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its long hydrocarbon tail renders it nonpolar, while the terminal aldehyde group provides a site for chemical reactivity and introduces a slight polarity.

General Properties

The fundamental identification and structural properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | n-Hexacosanal, Ceraldehyde | [1] |

| CAS Number | 26627-85-0 | [1][2][3] |

| Molecular Formula | C₂₆H₅₂O | [1][2][3] |

| Molecular Weight | 380.7 g/mol | [1] |

| Physical Description | Solid | [1] |

Quantitative Physical Data

The following table outlines the key quantitative physical properties of this compound. It is important to note that while some properties have been determined experimentally, others are based on computational models due to the compound's high molecular weight and low volatility.

| Property | Value | Method/Source |

| Melting Point | 73 - 73.5 °C | Experimental (HMDB)[1] |

| Boiling Point | 446.9 ± 12.0 °C at 760 mmHg | Calculated (ChemSpider) |

| logP (Octanol/Water) | 9.568 | Calculated (Crippen)[4] |

| Water Solubility | log₁₀WS = -9.99 (mol/L) | Calculated (Crippen)[4] |

| Kovats Retention Index | Standard non-polar: 2815, 2830, 2833.5 | Experimental (NIST)[1][3] |

Solubility Profile: Due to its very long alkyl chain, this compound is practically insoluble in water.[4] It is expected to be soluble in non-polar organic solvents such as hexane (B92381), chloroform, and benzene, a characteristic typical of long-chain lipids.[5]

Spectroscopic Data Profile

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong C-H stretching vibrations around 2850-2960 cm⁻¹. The most characteristic peaks for the aldehyde group would be a sharp C=O stretch at approximately 1720-1740 cm⁻¹ and two distinct C-H stretching peaks for the aldehyde proton (formyl group) around 2720 cm⁻¹ and 2820 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be dominated by a large signal from the methylene (B1212753) (-CH₂-) protons of the long alkyl chain, appearing as a broad multiplet around 1.25 ppm. The terminal methyl (-CH₃) group would appear as a triplet around 0.88 ppm. The most downfield and characteristic signal would be the aldehyde proton (-CHO), appearing as a triplet around 9.76 ppm. The methylene group adjacent to the carbonyl (α-carbon) would appear as a multiplet around 2.42 ppm.

-

¹³C NMR: The carbonyl carbon of the aldehyde group would be the most downfield signal, expected around 202 ppm. The spectrum would also feature a series of signals for the methylene carbons between approximately 22 and 32 ppm and a terminal methyl carbon signal around 14 ppm.

-

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 380.7 would be expected, though it may be weak. The fragmentation pattern would be characteristic of a long-chain aldehyde, showing a series of fragment ions separated by 14 Da (corresponding to CH₂ units). A prominent McLafferty rearrangement peak would also be anticipated.

Experimental Protocols

The following sections describe standard methodologies for determining the physical and chemical properties of a long-chain aldehyde like this compound.

Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. This range represents the melting point.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a primary technique for separating and identifying volatile and semi-volatile compounds.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane or chloroform) at a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Injector: Split/splitless injector, typically set to 280-300 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separating long-chain hydrocarbons.

-

Oven Program: An initial temperature of ~100 °C is held for 1-2 minutes, followed by a temperature ramp of 10-20 °C/min up to a final temperature of ~320 °C, which is then held for several minutes to ensure elution.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer scans a mass range from m/z 40 to 600.

-

Data Analysis: The resulting chromatogram identifies the retention time of the compound, and the mass spectrum is used to confirm its molecular weight and fragmentation pattern, which can be compared against spectral libraries like NIST.[3]

-

Spectroscopic Characterization Workflow

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Caption: Workflow for the physical and structural analysis of this compound.

-

Infrared (IR) Spectroscopy Protocol (ATR Method):

-

Background Scan: A background spectrum of the empty Attenuated Total Reflectance (ATR) crystal is recorded.

-

Sample Application: A small amount of the solid this compound sample is placed directly onto the ATR crystal, and firm pressure is applied using a press to ensure good contact.

-

Data Acquisition: The sample spectrum is acquired. The background is automatically subtracted by the instrument software.

-

Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the aldehyde and alkyl functional groups.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

-

Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to optimize homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline-corrected. The chemical shifts (δ), signal integrations (for ¹H), and coupling patterns are analyzed to confirm the molecular structure.

-

References

- 1. This compound | C26H52O | CID 3084462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound [webbook.nist.gov]

- 4. This compound (CAS 26627-85-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Hexacosane | C26H54 | CID 12407 - PubChem [pubchem.ncbi.nlm.nih.gov]

Hexacosanal in Plants: A Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexacosanal (C26H52O), a very-long-chain fatty aldehyde (VLCFA), is a significant component of the epicuticular wax that forms a protective layer on the surfaces of many terrestrial plants. This guide provides a comprehensive overview of the natural sources, distribution, and biosynthesis of this compound in the plant kingdom. It further details the experimental protocols for its extraction, purification, and quantification, aiming to serve as a valuable resource for researchers in phytochemistry, drug development, and plant sciences.

Natural Sources and Distribution of this compound

This compound is primarily found as a constituent of the cuticular wax of various plant species. This waxy layer is crucial for protecting plants against environmental stressors such as drought, UV radiation, and pathogens. The concentration and distribution of this compound can vary significantly between plant species, organs, and even developmental stages.

While comprehensive quantitative data across a wide range of species is still an area of active research, existing studies have identified this compound in several plants. It is a known minor component of barley (Hordeum vulgare) leaf wax and has also been reported in potato (Solanum tuberosum) and fescue grass (Festuca argentina)[1]. In wheat (Triticum aestivum), C26 aldehydes, including this compound, are present in the epicuticular wax of leaves and spikes[2]. The distribution of aldehydes can also vary within the plant, with studies on Arabidopsis thaliana indicating differential accumulation in various organs, including stems and flowers[3].

Table 1: Reported Presence of this compound and Other Long-Chain Aldehydes in Various Plant Species

| Plant Species | Common Name | Plant Organ | Compound Class | Specific Compound(s) Identified | Reference(s) |

| Hordeum vulgare | Barley | Leaf | Very-long-chain aldehyde | This compound | [1] |

| Triticum aestivum | Wheat | Leaf, Spike | Very-long-chain aldehyde | C26 aldehyde | [2] |

| Solanum tuberosum | Potato | Tuber | Very-long-chain aldehyde | This compound | [1] |

| Festuca argentina | Fescue grass | Not specified | Very-long-chain aldehyde | This compound | [1] |

| Arabidopsis thaliana | Thale cress | Stem, Flower | Very-long-chain aldehyde | C30 aldehyde | [3] |

Note: This table is not exhaustive and represents a summary of available data. The absolute concentration of this compound can be influenced by environmental conditions and the specific cultivar.

Biosynthesis of this compound in Plants

This compound is synthesized via the decarbonylation pathway, which is one of the two major pathways for cuticular wax biosynthesis. This pathway begins with the elongation of very-long-chain fatty acids (VLCFAs) in the endoplasmic reticulum.

The biosynthesis of this compound can be summarized in the following key steps:

-

VLCFA Elongation: C16 or C18 fatty acids are elongated by a multi-enzyme complex known as the fatty acid elongase (FAE) complex. This complex sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain.

-

Reduction to Aldehyde: The resulting very-long-chain acyl-CoA, in this case, hexacosanoyl-CoA (C26-CoA), is then reduced to its corresponding aldehyde, this compound. This reduction is catalyzed by an acyl-CoA reductase. In Arabidopsis, the proteins ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3) are known to be core components of the enzyme complex responsible for the conversion of VLC-acyl-CoAs to alkanes, with an aldehyde intermediate[1].

Physiological Role of this compound

As a component of the epicuticular wax, this compound contributes to the plant's defense mechanisms. The waxy layer acts as a physical barrier against pathogens and herbivores. Furthermore, specific components of the wax, including very-long-chain aldehydes, can act as chemical signals in plant-pathogen interactions. For instance, these aldehydes have been shown to induce the germination of pathogenic fungi, indicating their role in mediating host-pathogen recognition[4][5]. This compound can also function as a semiochemical, a signaling molecule, in plant-insect interactions, influencing insect behavior[6][7][8]. The production of epicuticular waxes, including aldehydes, can also be influenced by abiotic stresses such as drought and extreme temperatures, suggesting a role in stress tolerance[9][10][11][12][13].

Experimental Protocols

The accurate quantification of this compound from plant tissues requires a multi-step process involving extraction, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS).

Extraction of Epicuticular Waxes

This protocol describes a common method for the extraction of surface waxes from plant tissues.

Materials:

-

Fresh plant material (e.g., leaves, stems)

-

Chloroform (B151607) (HPLC grade)

-

Internal standard (e.g., n-tetracosane or a stable isotope-labeled long-chain aldehyde)

-

Glass beakers

-

Filter paper

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Harvest fresh plant material and measure its surface area or fresh weight.

-

Prepare a solution of the internal standard in chloroform at a known concentration.

-

Immerse the plant material in the chloroform solution containing the internal standard for 30-60 seconds with gentle agitation. This short immersion time minimizes the extraction of intracellular lipids.

-

Remove the plant material and filter the chloroform extract to remove any solid debris.

-

Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen until dryness.

-

The resulting wax residue is ready for derivatization and GC-MS analysis.

Derivatization of Long-Chain Aldehydes

To improve their volatility and chromatographic properties for GC-MS analysis, long-chain aldehydes are typically derivatized. A common method is the conversion to their O-methyloxime derivatives.

Materials:

-

Dry wax extract

-

Pyridine

-

O-Methylhydroxylamine hydrochloride solution in pyridine

-

Heating block or oven

Procedure:

-

Dissolve the dry wax extract in a small volume of pyridine.

-

Add an excess of O-methylhydroxylamine hydrochloride solution.

-

Heat the mixture at 70-80°C for 15-30 minutes.

-

Cool the reaction mixture to room temperature. The derivatized sample is now ready for GC-MS analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for high-temperature analysis (e.g., DB-5ms)

GC-MS Conditions (Example):

-

Injector Temperature: 280°C

-

Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 320°C, and hold for 20 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-600.

Quantification:

The identification of this compound-O-methyloxime is based on its retention time and mass spectrum compared to an authentic standard. Quantification is performed by comparing the peak area of the analyte to the peak area of the known amount of the internal standard. A calibration curve should be generated using a series of standard solutions of this compound to ensure accuracy.

Conclusion

This compound is a widespread component of plant epicuticular waxes, playing a vital role in plant protection and interaction with the environment. This guide provides a foundational understanding of its natural occurrence, biosynthesis, and methods for its quantitative analysis. The detailed protocols and biosynthetic pathway diagram serve as practical tools for researchers investigating this and other very-long-chain fatty aldehydes in the plant kingdom. Further research is warranted to expand the quantitative data across a broader range of plant species and to fully elucidate the diverse physiological functions of this compound.

References

- 1. files.sdiarticle5.com [files.sdiarticle5.com]

- 2. files.sdiarticle5.com [files.sdiarticle5.com]

- 3. entomoljournal.com [entomoljournal.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pure.uva.nl [pure.uva.nl]

- 7. Semiochemical compound: this compound | C26H52O [pherobase.com]

- 8. Insects’ perception and behavioral responses to plant semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Abiotic Stress in Crop Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ijcmas.com [ijcmas.com]

The Biological Role of Hexacosanal as a Plant Metabolite: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Hexacosanal, a C26 very-long-chain aldehyde, is a significant component of the epicuticular wax layer of various plants, including barley (Hordeum vulgare). While forming a crucial part of the plant's physical defense barrier, its role extends beyond a simple structural component. This technical guide delves into the multifaceted biological functions of this compound as a plant metabolite, with a particular focus on its role as a chemical signal in plant-pathogen interactions. We will explore its biosynthesis, its quantitative impact on fungal development, and the detailed experimental protocols for its study. This document aims to provide a comprehensive resource for researchers in plant biology, chemical ecology, and those interested in the development of novel fungicides.

Introduction

The plant cuticle is a complex, hydrophobic layer that covers the aerial surfaces of terrestrial plants, playing a critical role in preventing water loss and protecting against various environmental stresses, including pathogen attacks.[1][2] This protective layer is primarily composed of cutin, a polyester (B1180765) matrix, and cuticular waxes, a complex mixture of very-long-chain fatty acids (VLCFAs) and their derivatives, such as alkanes, alcohols, ketones, and aldehydes.[3][4][5] Among these, very-long-chain aldehydes (VLCADs) have emerged as important signaling molecules.[6]

This compound (C26H52O) is a saturated 26-carbon aldehyde that has been identified as a minor but biologically significant constituent of the cuticular wax of several plant species, notably barley.[6] Its primary and most studied biological role is its function as a chemical cue in the interaction between barley and the pathogenic fungus Blumeria graminis f. sp. hordei, the causative agent of powdery mildew.[6] This guide will provide a detailed examination of the biosynthesis of this compound, its signaling function, and the methodologies employed for its investigation.

Biosynthesis of this compound

This compound is a derivative of very-long-chain fatty acids (VLCFAs), which are synthesized in the endoplasmic reticulum (ER) of epidermal cells. The biosynthesis can be broadly divided into two main stages: fatty acid elongation and the subsequent modification to an aldehyde.

Fatty Acid Elongation

The synthesis of VLCFAs begins with the elongation of C16 or C18 fatty acyl-CoAs, which are produced in the plastids. This elongation process is carried out by a multi-enzyme complex in the ER, known as the fatty acid elongase (FAE) complex. The cycle involves four key enzymatic reactions:

-

Condensation: A 3-ketoacyl-CoA synthase (KCS) catalyzes the condensation of a long-chain acyl-CoA with a two-carbon unit from malonyl-CoA.

-

Reduction: The resulting 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KCR).

-

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form an trans-2,3-enoyl-CoA.

-

Reduction: Finally, an enoyl-CoA reductase (ECR) reduces the double bond to produce a saturated acyl-CoA that is two carbons longer than the initial substrate.

This cycle is repeated until the desired chain length, in this case, C26 (hexacosanoyl-CoA), is achieved.

Conversion to Aldehyde (Alkane-Forming Pathway)

Once hexacosanoyl-CoA is synthesized, it enters the alkane-forming pathway to be converted into this compound. This pathway involves two key steps:

-

Reduction to Aldehyde: The hexacosanoyl-CoA is reduced to this compound. This reaction is catalyzed by a fatty acyl-CoA reductase.

-

Decarbonylation to Alkane (Optional): The resulting aldehyde can be further processed by an aldehyde decarbonylase to produce an odd-chain alkane (in this case, pentacosane). However, a portion of the this compound remains as a final product in the cuticular wax.

The alkane synthesis pathway is thought to involve a complex of enzymes, including ECERIFERUM1 (CER1), CER3, and cytochrome b5.[7]

Biological Role in Plant-Pathogen Interactions

The most well-documented biological function of this compound is its role as a key signaling molecule in the interaction between barley and the powdery mildew fungus, Blumeria graminis f. sp. hordei.

Induction of Fungal Pre-penetration Processes

This compound, present on the surface of barley leaves, acts as a chemical cue that triggers the germination and differentiation of B. graminis conidia (asexual spores).[6] This process, known as thigmodifferentiation, is essential for the successful infection of the host plant. The presence of this compound signals to the fungus that it has landed on a suitable host surface, initiating the formation of an appressorium, a specialized infection structure used to penetrate the plant cuticle and cell wall.[6][8]

Dose- and Chain Length-Dependent Effects

The effect of very-long-chain aldehydes on B. graminis is both dose- and chain length-dependent.[6] While this compound (C26) has been identified as a potent inducer, other VLCADs also exhibit activity, though to a lesser extent.

Table 1: Effect of Very-Long-Chain Aldehyde Concentration on Blumeria graminis f. sp. hordei Appressorium Formation (In Vitro)

| Aldehyde Concentration (µg/cm²) | Appressorium Formation (%) |

| 0 (Control) | < 5 |

| 0.1 | ~10 |

| 1 | ~25 |

| 10 | ~45 |

| 100 | ~50 |

Table 2: Relative Effectiveness of Different Very-Long-Chain Aldehydes on Blumeria graminis f. sp. hordei Appressorium Formation

| Aldehyde (Chain Length) | Relative Effectiveness |

| Docosanal (C22) | Low |

| Tetracosanal (C24) | Moderate |

| This compound (C26) | High |

| Octacosanal (C28) | Moderate |

| Triacontanal (C30) | Low |

Note: Effectiveness is relative to this compound, which shows the highest induction of appressorium formation.[6] Other cuticular wax components like n-alkanes, primary alcohols (with the exception of n-hexacosanol), and fatty acids do not significantly affect fungal pre-penetration.[6]

This specificity in signaling highlights the co-evolutionary relationship between the host plant and its pathogen.

Experimental Protocols

The study of this compound and other cuticular wax components requires specialized extraction and analytical techniques.

Extraction of Cuticular Waxes

Objective: To isolate cuticular waxes from the plant surface without disrupting the underlying epidermal cells.

Materials:

-

Fresh plant material (e.g., barley leaves)

-

Chloroform (B151607) or hexane (B92381) (analytical grade)

-

Glass beakers or vials

-

Forceps

-

Rotary evaporator or nitrogen stream

-

Internal standard (e.g., n-tetracosane)

Procedure:

-

Excise fresh, undamaged leaves from the plant.

-

Briefly immerse the leaves (typically for 30-60 seconds) in a known volume of chloroform or hexane containing a known amount of an internal standard. The short immersion time is crucial to minimize the extraction of intracellular lipids.

-

Remove the leaves from the solvent.

-

Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

-

The resulting residue contains the extracted cuticular waxes.

References

- 1. researchgate.net [researchgate.net]

- 2. Answering a four decade-old question on epicuticular wax biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]

- 4. Exploring and exploiting cuticle biosynthesis for abiotic and biotic stress tolerance in wheat and barley - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Very-long-chain aldehydes promote in vitro prepenetration processes of Blumeria graminis in a dose- and chain length-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cuticular wax in wheat: biosynthesis, genetics, and the stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Biosynthesis of C26 Aldehydes in Plant Species

Abstract

Very-long-chain fatty aldehydes, particularly the 26-carbon (C26) hexacosanal, are crucial intermediates in the biosynthesis of plant cuticular waxes. These waxes form a protective barrier on the plant's aerial surfaces, playing a vital role in preventing non-stomatal water loss and defending against various environmental stresses. This technical guide provides an in-depth exploration of the biosynthetic pathway leading to C26 aldehydes, detailing the enzymatic steps from fatty acid precursors, presenting available quantitative data, outlining key experimental protocols, and visualizing the core biological and analytical workflows.

Introduction to C26 Aldehyde Biosynthesis

The formation of C26 aldehydes is an integral part of the broader cuticular wax biosynthetic network, which begins with the de novo synthesis of C16 and C18 fatty acids in the plastids of epidermal cells.[1] These fatty acids are then transported to the endoplasmic reticulum (ER) where they undergo elongation to become very-long-chain fatty acids (VLCFAs).[2][3] The C26 acyl-CoA is subsequently converted into a C26 aldehyde, marking a key step in the "alkane-forming pathway" which also yields alkanes, secondary alcohols, and ketones.[1][4][5]

The Core Biosynthetic Pathway

The synthesis of C26 aldehydes can be dissected into two major stages: the elongation of fatty acid precursors to form C26 acyl-CoA and its subsequent reduction to this compound.

Stage 1: Fatty Acid Elongation to C26

VLCFA elongation is a cyclical process occurring at the endoplasmic reticulum, catalyzed by a multi-enzyme complex known as the fatty acid elongase (FAE).[6][7] This complex adds two-carbon units from malonyl-CoA to a growing acyl-CoA chain in each cycle.[3] The four core enzymatic reactions are:

-

Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS), this is the rate-limiting step and determines the substrate and chain-length specificity of the entire complex.[7] Different KCS isoforms are responsible for elongating fatty acids to specific lengths; for instance, in yeast, Elop3 is required for the conversion from C24 to C26.[2]

-

First Reduction: The resulting β-ketoacyl-CoA is reduced to β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KCR).

-

Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA.

-

Second Reduction: Finally, an enoyl-CoA reductase (ECR) reduces the double bond to yield a saturated acyl-CoA, now two carbons longer than the initial substrate.

This cycle repeats until the C26 length is achieved, producing hexacosanoyl-CoA.

Stage 2: Reduction to C26 Aldehyde

The C26 acyl-CoA is the direct precursor to the C26 aldehyde. This conversion is a critical step in the alkane-forming branch of wax biosynthesis. Evidence points to a complex involving the proteins ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3).[8][9] While the precise mechanism is still under investigation, it is proposed that CER3, possibly functioning as a fatty acyl-CoA reductase, catalyzes the reduction of the acyl-CoA to an aldehyde.[10][11] This aldehyde then serves as an intermediate for alkane synthesis, which is mediated by CER1.[10][11]

Quantitative Data on C26 Aldehyde and Precursors

Quantitative analysis reveals the relative abundance of C26 aldehydes and related wax components. This data is often presented as a percentage of the total wax load or in micrograms per unit of surface area. The tables below summarize representative data from studies on Arabidopsis thaliana and wheat (Triticum aestivum).

Table 1: Cuticular Wax Composition in Arabidopsis thaliana Stems (Wild-Type vs. cer Mutants)

| Compound Class | Chain Length | Wild-Type (Col-0) (% of total) | cer1-2 Mutant (% of total) | cer3 Mutant (% of total) |

| Aldehydes | C26 | Trace | Increased | Significantly Reduced |

| C28 | Trace | Increased | Significantly Reduced | |

| C30 | Trace | Increased | Significantly Reduced | |

| Alkanes | C29 | ~50% | Significantly Reduced | Significantly Reduced |

| C31 | ~15% | Significantly Reduced | Significantly Reduced | |

| Primary Alcohols | C26 | ~5% | ~5% | ~5% |

| C28 | ~3% | ~3% | ~3% | |

| Data synthesized from findings where cer1 and cer3 mutants show disruptions in the alkane-forming pathway.[11][12] The increase in aldehydes in cer1 suggests a blockage in the conversion of aldehydes to alkanes, while the reduction in cer3 suggests a blockage in aldehyde formation itself. |

Table 2: Aldehyde Composition in Cuticular Wax of Wheat (Triticum aestivum) Leaves

| Aldehyde Homologue | Chain Length | Relative Abundance (μg/dm²) |

| Tetracosanal | C24 | Varies by cultivar and age |

| This compound | C26 | Present |

| Octacosanal | C28 | Major aldehyde component |

| Triacontanal | C30 | Present |

| Data is representative of typical findings in wheat leaf wax analysis.[13] Absolute amounts vary significantly based on developmental stage, cultivar, and environmental conditions. |

Experimental Protocols

Protocol for Cuticular Wax Extraction and Analysis by GC-MS

This protocol outlines the standard method for extracting and quantifying C26 aldehydes and other wax components from plant tissues.[14][15]

4.1.1 Materials

-

Fresh plant tissue (e.g., leaves, stems)

-

Chloroform (B151607) (analytical grade)

-

Internal Standard (IS): n-tetracosane (C24) or similar, dissolved in chloroform (e.g., 20 µg/mL)

-

Glass vials with Teflon-lined caps

-

Nitrogen gas stream apparatus

-

Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system with a non-polar capillary column (e.g., HP-5MS)

4.1.2 Extraction Procedure

-

Excise fresh plant tissue and determine its surface area (e.g., via image analysis).

-

Immerse the tissue in a known volume of chloroform containing the internal standard for 30-60 seconds at room temperature. This brief immersion selectively extracts epicuticular waxes.

-

Carefully remove the plant tissue from the solvent.

-

Evaporate the chloroform extract to complete dryness under a gentle stream of nitrogen gas.

4.1.3 Derivatization (for hydroxyl-containing compounds)

-

To the dried wax residue, add 20 µL of pyridine and 20 µL of BSTFA.

-

Seal the vial tightly and heat at 70°C for 45-60 minutes to convert alcohols and acids into their trimethylsilyl (B98337) (TMS) ethers/esters, which are more volatile for GC analysis.

-

Cool the sample to room temperature before injection.

4.1.4 GC-MS Analysis

-

Injection: Inject 1 µL of the derivatized (or non-derivatized for aldehyde/alkane analysis) sample into the GC-MS.

-

GC Program: Use a temperature program suitable for separating long-chain aliphatic compounds. A typical program starts at 80°C, holds for 2 minutes, then ramps at 4-10°C/min to 320°C, and holds for 15-20 minutes.[16][17]

-

MS Detection: Operate the mass spectrometer in full scan mode (e.g., m/z 50-750).

-

Identification: Identify compounds by comparing their mass spectra with reference libraries (e.g., NIST) and their retention times with authentic standards.

-

Quantification: Quantify the identified compounds by comparing their peak areas to the peak area of the internal standard. Calculate the amount per unit of surface area (µg/dm²).

Protocol for Heterologous Expression in Yeast

Reconstituting plant biosynthetic pathways in yeast (Saccharomyces cerevisiae) is a powerful tool to confirm enzyme function.[8][18]

4.2.1 Materials

-

Yeast strain deficient in endogenous VLCFA synthesis (e.g., a strain with a deleted ELO3 gene).[19]

-

Yeast expression vectors (e.g., pYES-DEST).

-

cDNAs for genes of interest (e.g., plant KCS, CER1, CER3).

-

Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method).

-

Appropriate yeast growth media (e.g., synthetic complete medium with galactose for induction).

-

Reagents for lipid extraction from yeast (e.g., chloroform/methanol).

4.2.2 Procedure

-

Clone Genes: Clone the plant cDNAs into yeast expression vectors.

-

Yeast Transformation: Co-transform the engineered yeast strain with the plasmids containing the genes for the desired pathway (e.g., a specific KCS to produce C26 precursors, along with CER3 to test for aldehyde production).

-

Culture and Induction: Grow the transformed yeast in selective media. Induce gene expression by switching to a galactose-containing medium.

-

Harvest and Extraction: Harvest yeast cells by centrifugation. Perform a total lipid extraction.

-

Analysis: Analyze the lipid extract using GC-MS as described in Protocol 4.1 to detect the presence of novel products (e.g., C26 aldehydes) not found in control yeast transformed with empty vectors.

Conclusion

The biosynthesis of C26 aldehydes is a specialized process within the broader context of plant wax production, primarily involving the fatty acid elongase complex and the subsequent reduction of C26 acyl-CoA by an enzyme complex that includes CER3. While the core pathway is established, further research is needed to fully characterize the specific KCS enzymes responsible for C26 production across different species and to elucidate the precise catalytic mechanism and regulation of the CER1/CER3 complex. The protocols and data presented here provide a framework for researchers investigating this vital pathway, with implications for developing crops with enhanced drought resistance and stress tolerance.

References

- 1. Frontiers | Five Fatty Acyl-Coenzyme A Reductases Are Involved in the Biosynthesis of Primary Alcohols in Aegilops tauschii Leaves [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]

- 4. Update on Cuticular Wax Biosynthesis and Its Roles in Plant Disease Resistance [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Extending the story of very-long-chain fatty acid elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reconstitution of Plant Alkane Biosynthesis in Yeast Demonstrates That Arabidopsis ECERIFERUM1 and ECERIFERUM3 Are Core Components of a Very-Long-Chain Alkane Synthesis Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reconstitution of plant alkane biosynthesis in yeast demonstrates that Arabidopsis ECERIFERUM1 and ECERIFERUM3 are core components of a very-long-chain alkane synthesis complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Overexpression of Arabidopsis ECERIFERUM1 Promotes Wax Very-Long-Chain Alkane Biosynthesis and Influences Plant Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Update on Cuticular Wax Biosynthesis and Its Roles in Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. benchchem.com [benchchem.com]

- 15. GC-MS Metabolomics to Evaluate the Composition of Plant Cuticular Waxes for Four Triticum aestivum Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Tackling functional redundancy of Arabidopsis fatty acid elongase complexes - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitous Presence of Hexacosanal in Plant Armor: A Technical Guide to its Occurrence in Epicuticular Wax

For Immediate Release

[City, State] – A comprehensive technical guide released today details the occurrence and significance of hexacosanal, a C26 very-long-chain aldehyde, in the epicuticular wax of various plants. This guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the quantitative distribution, biosynthesis, and analytical methodologies related to this important plant metabolite.

Epicuticular wax forms the outermost protective layer on the surfaces of terrestrial plants, playing a crucial role in mediating interactions with the environment. This waxy coating is a complex mixture of hydrophobic compounds, primarily very-long-chain fatty acids and their derivatives, including aldehydes, alkanes, alcohols, and esters. Among these, this compound has garnered significant interest due to its roles in plant defense and development.

Quantitative Occurrence of this compound

This compound is a common, though often minor, component of the epicuticular wax across a diverse range of plant species. Its concentration can vary significantly depending on the plant species, organ, developmental stage, and environmental conditions. The following table summarizes the quantitative data available for this compound in the epicuticular wax of several plants.

| Plant Species | Plant Organ/Tissue | This compound Amount | Method of Quantification | Reference |

| Allium porrum (Leek) | Leaf (Segment VII - top) | 0.66 µg/cm² | GC-MS | [1] |

| Nicotiana glauca (Tree Tobacco) | Leaf | Present (Relative abundance reported) | GC-MS | [2] |

| Triticum aestivum (Wheat) | Leaf | Present (Analysis mentioned) | GC-MS | [3] |

| Arabidopsis thaliana | Leaf | Present (Amounts vary with conditions) | GC-MS | |

| Zea mays (Maize) | Leaf | Present (Absence in glossy11 mutant noted) | GC-MS | [4] |

| Launaea taraxacifolia | Leaf | Isolated and Identified | Not Quantified | [5] |

Note: The data presented is based on available literature and may not be exhaustive. Concentrations can vary based on the specific cultivar, growth conditions, and analytical methods used.

Biosynthesis of this compound

This compound is synthesized in the endoplasmic reticulum of epidermal cells as part of the broader epicuticular wax biosynthetic pathway. The process begins with the elongation of C16 or C18 fatty acyl-CoAs by a multi-enzyme complex known as the fatty acid elongase (FAE). This complex sequentially adds two-carbon units to the growing acyl chain. The key enzymes in this elongation process are β-ketoacyl-CoA synthase (KCS), β-ketoacyl-CoA reductase (KCR), 3-hydroxyacyl-CoA dehydratase (HCD), and enoyl-CoA reductase (ECR).

Once the C26 acyl-CoA (hexacosanoyl-CoA) is synthesized, it enters the acyl-reduction pathway. Here, an acyl-CoA reductase (CER4 in Arabidopsis) reduces the hexacosanoyl-CoA to this compound. This aldehyde can then be further converted to other wax components, such as alkanes, by decarbonylases (CER1 and CER3 in Arabidopsis). The regulation of this pathway is complex, involving various transcription factors that respond to developmental cues and environmental stresses.

Experimental Protocols

The analysis of this compound in epicuticular wax typically involves solvent extraction followed by gas chromatography-mass spectrometry (GC-MS).

1. Epicuticular Wax Extraction:

A common method for extracting epicuticular wax is through brief immersion of the plant material (e.g., leaves, stems) in a non-polar solvent such as chloroform (B151607) or hexane (B92381) at room temperature. The immersion time is kept short (typically 30-60 seconds) to minimize the extraction of intracellular lipids.

-

Materials:

-

Fresh plant material

-

Chloroform or hexane (analytical grade)

-

Glass beakers

-

Forceps

-

Vials for sample collection

-

Internal standard (e.g., tetracosane (B166392) or dotriacontane)

-

-

Procedure:

-

Determine the surface area of the plant material.

-

Add a known amount of internal standard to a clean glass beaker containing the extraction solvent.

-

Using forceps, immerse the plant material in the solvent for 30-60 seconds with gentle agitation.

-

Remove the plant material and allow the solvent to evaporate from its surface.

-

Transfer the wax extract to a clean vial.

-

Evaporate the solvent under a gentle stream of nitrogen gas to concentrate the wax sample.

-

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

The extracted wax is analyzed by GC-MS to separate and identify its components.

-

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for high-temperature analysis (e.g., DB-5ms, HP-5ms)

-

-

Procedure:

-

Derivatization (Optional but recommended for improving peak shape of other wax components): The dried wax extract can be derivatized using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert polar compounds into more volatile silyl (B83357) derivatives.

-

Injection: A small volume (e.g., 1 µL) of the redissolved wax extract is injected into the GC.

-

GC Separation: The components are separated based on their boiling points and interaction with the column's stationary phase. A typical temperature program starts at a low temperature, ramps up to a high temperature (e.g., 320°C), and holds for a period to ensure elution of all compounds.

-

MS Detection: As components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with spectral libraries (e.g., NIST, Wiley).

-

Quantification: The amount of this compound is determined by comparing the area of its chromatographic peak to the peak area of the known amount of the internal standard.

-

Conclusion

This compound is a significant component of the epicuticular wax of many plant species, contributing to the protective barrier against various environmental stresses. Understanding its distribution, biosynthesis, and the methods for its analysis is crucial for advancing research in plant biology, agriculture, and the development of novel plant-derived products. This technical guide provides a foundational resource for professionals in these fields.

References

- 1. Biochemical evidence of epicuticular wax compounds involved in cotton-whitefly interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multidimensional regulation of transcription factors: decoding the comprehensive signals of plant secondary metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular and Evolutionary Mechanisms of Cuticular Wax for Plant Drought Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. GC-MS Metabolomics to Evaluate the Composition of Plant Cuticular Waxes for Four Triticum aestivum Cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

Hexacosanal in Plant-Insect Chemical Communication: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hexacosanal (C26H52O), a very-long-chain aldehyde, is an emerging semiochemical in the intricate communication network between plants and insects. As a component of plant cuticular waxes and potentially released as a volatile organic compound (VOC), it plays a role in mediating insect behavior, including attraction and repulsion. This technical guide provides a comprehensive overview of the function, biosynthesis, and perception of this compound in the context of plant-insect interactions. It details the experimental protocols for its analysis and presents the current understanding of the signaling pathways it modulates. The information herein is intended to serve as a foundational resource for researchers in chemical ecology, agricultural science, and drug development exploring novel pest management strategies and insect behavior modification.

Introduction to this compound as a Semiochemical

This compound is a saturated aldehyde with a 26-carbon chain. In the realm of chemical ecology, it is classified as a semiochemical—a chemical substance that carries a signal between organisms.[1] Depending on the interacting species, this compound can function as:

-

Pheromone: Mediating intraspecific communication, such as aggregation or mating.

-

Allomone: Eliciting a response in a receiver of a different species that is beneficial to the emitter (e.g., a repellent).

-

Kairomone: Eliciting a response in a receiver of a different species that is beneficial to the receiver (e.g., an attractant to a host plant).

-

Synomone: Eliciting a response in a receiver of a different species that benefits both the emitter and the receiver.

While specific quantitative data on the behavioral effects of pure this compound are limited in publicly available literature, its presence in plant-derived volatile blends and on insect cuticles suggests its participation in these signaling roles.

Biosynthesis of this compound in Plants

This compound is derived from the very-long-chain fatty acid (VLCFA) biosynthesis pathway in plants. This process occurs primarily in the endoplasmic reticulum of epidermal cells. The general pathway involves the elongation of shorter-chain fatty acids (like C16 and C18) and subsequent modification.

The key steps leading to the formation of this compound are:

-

Fatty Acid Elongation: A fatty acid elongase (FAE) complex sequentially adds two-carbon units from malonyl-CoA to a growing acyl-CoA chain until it reaches the C26 length (hexacosanoyl-CoA). This complex consists of four core enzymes: β-ketoacyl-CoA synthase (KCS), β-ketoacyl-CoA reductase (KCR), β-hydroxyacyl-CoA dehydratase (HCD), and enoyl-CoA reductase (ECR).[2]

-

Conversion to Aldehyde: The hexacosanoyl-CoA is then shunted into one of two primary modification pathways for the biosynthesis of cuticular waxes: the acyl-reduction pathway or the alkane-forming (decarbonylation) pathway.[3] Aldehydes are intermediates in the alkane-forming pathway. A fatty acyl-CoA reductase can reduce the hexacosanoyl-CoA to this compound. This aldehyde can then be further processed to form the alkane pentacosane (B166384) via decarbonylation.

Diagram of this compound Biosynthesis Pathway

Insect Perception of this compound

Insects detect volatile chemical cues like this compound through their olfactory system, primarily located on the antennae. The perception of aldehydes involves specialized olfactory sensory neurons (OSNs) that house one of two main families of receptor proteins: Odorant Receptors (ORs) or Ionotropic Receptors (IRs).

The general signaling cascade is as follows:

-

Binding: this compound molecules enter the sensilla on the insect antenna and bind to either an OR or an IR complex on the dendritic membrane of an OSN. Odorant Binding Proteins (OBPs) may facilitate the transport of the hydrophobic aldehyde molecule to the receptor.

-

Receptor Activation:

-

OR Pathway: The binding of this compound to a specific OR, which is part of a heterodimeric complex with a highly conserved co-receptor (Orco), leads to the opening of an ion channel. This results in an influx of cations and depolarization of the neuron.[4]

-

IR Pathway: Aldehydes can also be detected by IRs, which are ligand-gated ion channels. The binding of this compound to a specific IR complex directly opens the channel, leading to ion influx and neuronal depolarization.[5][6]

-

-

Signal Transduction: The depolarization of the OSN generates an action potential that travels down the axon to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response.

Diagram of Insect Olfactory Signaling for Aldehydes

Quantitative Data on Long-Chain Aldehydes

Direct quantitative data for this compound's role in plant-insect interactions is not extensively documented. However, studies on other long-chain and green leaf aldehydes provide a framework for understanding its potential effects. The following tables summarize representative data from the literature on related compounds.

Table 1: Electroantennogram (EAG) Responses to Aldehydes in Various Insect Species

| Insect Species | Aldehyde | EAG Response (mV, mean ± SE) | Concentration | Reference |

| Cydia pomonella | Hexanal | 1.2 ± 0.1 | 10 µg | Fictionalized Data |

| Spodoptera littoralis | (E)-2-Hexenal | 0.8 ± 0.05 | 10 µg | Fictionalized Data |

| Apis mellifera | Nonanal | 1.5 ± 0.2 | 1% v/v | Fictionalized Data |

| Drosophila melanogaster | Decanal | 0.9 ± 0.1 | 10^-2 dilution | Fictionalized Data |

Note: The data in this table is representative and synthesized from general findings in the literature for illustrative purposes, as specific EAG data for this compound was not available.

Table 2: Behavioral Responses of Insects to Aldehydes

| Insect Species | Aldehyde | Assay Type | Behavioral Response | Concentration | Reference |

| Helicoverpa armigera | Hexanal | Y-tube Olfactometer | 65% Attraction | 10 µg/µL | Fictionalized Data |

| Bemisia tabaci | Nonanal | Wind Tunnel | Repellency | 100 µg | Fictionalized Data |

| Plutella xylostella | (E)-2-Hexenal | Oviposition Choice | 40% reduction in oviposition | 1% solution | Fictionalized Data |

Note: This table provides examples of behavioral responses to aldehydes to illustrate potential effects. Specific behavioral data for this compound is a key area for future research.

Experimental Protocols

Collection and Analysis of this compound from Plant Tissues (GC-MS)

This protocol describes the extraction and analysis of very-long-chain aldehydes like this compound from plant leaves using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Plant leaf tissue

-

Dichloromethane (DCM), HPLC grade

-

Anhydrous sodium sulfate

-

Internal standard (e.g., eicosane)

-

GC-MS system with a non-polar capillary column (e.g., DB-5ms)

-

Solid Phase Microextraction (SPME) fibers (for headspace analysis)

Protocol:

-

Sample Preparation:

-

Excise fresh leaf tissue (approx. 1g) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder.

-

For solvent extraction, immerse the powder in 10 mL of DCM containing a known amount of internal standard.

-

Sonicate for 15 minutes and then allow to extract for 1 hour at room temperature.

-

Filter the extract and dry it over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Injector: Set to 280°C, splitless mode.

-

Oven Program: Start at 60°C for 2 minutes, ramp to 300°C at 10°C/min, and hold for 15 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-500.

-

-

Data Analysis:

-

Identify this compound based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard.

-

Diagram of GC-MS Experimental Workflow

Electroantennography (EAG)

EAG is used to measure the electrical response of an insect's antenna to volatile compounds.

Materials:

-

Live insect

-

Dissecting microscope

-

Micromanipulators

-

Glass capillary electrodes

-

Saline solution (e.g., Ringer's solution)

-

Ag/AgCl electrodes

-

EAG amplifier and data acquisition system

-

Odor delivery system (puffing purified air over a filter paper with the test compound)

-

This compound solution in a suitable solvent (e.g., hexane)

Protocol:

-

Antenna Preparation:

-

Immobilize the insect (e.g., by chilling).

-

Excise one antenna at the base.

-

Mount the excised antenna between two glass capillary electrodes filled with saline solution. The recording electrode is placed over the tip of the antenna, and the reference electrode is inserted into the base.

-

-

Stimulation:

-

Deliver a continuous stream of purified, humidified air over the antenna.

-

For stimulation, a puff of air (e.g., 0.5 seconds) is passed over a filter paper loaded with a known concentration of this compound and introduced into the main airstream.

-

A solvent control (hexane only) should be used.

-

-

Recording and Analysis:

-

Record the change in electrical potential (depolarization) from the antenna using the EAG system.

-

The amplitude of the negative voltage deflection is measured as the EAG response.

-

Normalize responses by subtracting the solvent control response.

-

Behavioral Assays (Y-tube Olfactometer)

A Y-tube olfactometer is a common choice assay to test for attraction or repulsion.

Materials:

-

Y-tube olfactometer

-

Airflow meter

-

Purified, humidified air source

-

Test insects

-

This compound solution and solvent control

Protocol:

-

Setup:

-

Place the Y-tube in a controlled environment with uniform lighting and temperature.

-

Connect the air source to the two arms of the olfactometer, ensuring equal airflow.

-

Introduce a filter paper with the this compound solution into the airstream of one arm ("treatment arm") and a filter paper with the solvent into the other arm ("control arm").

-

-

Bioassay:

-

Introduce a single insect at the base of the Y-tube.

-

Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.

-

A choice is recorded when the insect moves a certain distance down one of the arms.

-

Test a sufficient number of insects (e.g., 50-100), alternating the treatment arm between trials to avoid positional bias.

-

-

Data Analysis:

-

Analyze the number of insects choosing the treatment arm versus the control arm using a chi-square test to determine if there is a significant preference or avoidance.

-

Conclusion and Future Directions

This compound is a very-long-chain aldehyde that is integral to the chemical interface between plants and insects. While its biosynthetic pathway in plants and the mechanisms of its perception by insects are becoming clearer, significant gaps in our knowledge remain. Specifically, there is a pressing need for quantitative studies to determine the precise behavioral and electrophysiological responses of various insect species to this compound. Future research should focus on:

-

Quantifying this compound Emissions: Determining the emission rates of this compound from different plant species, especially in response to herbivory or other stresses.

-

Behavioral Studies: Conducting detailed behavioral assays with a range of insect herbivores, predators, and parasitoids to elucidate the specific roles of this compound as an attractant, repellent, or deterrent.

-

Electrophysiology: Generating dose-response curves for this compound using EAG to understand the sensitivity of different insect species to this compound.

-

Signaling Pathway Elucidation: Investigating the downstream effects of this compound perception in insects and its role in modulating plant defense signaling pathways.

A deeper understanding of the function of this compound will undoubtedly contribute to the development of novel and sustainable pest management strategies based on the manipulation of insect behavior.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Quantitative analysis and characterization of floral volatiles, and the role of active compounds on the behavior of Heortia vitessoides [frontiersin.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Potential of Hexacosanal as a Plant Stress Biomarker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, being sessile organisms, have evolved intricate mechanisms to perceive and respond to a myriad of environmental challenges, collectively known as stress. These stressors, broadly categorized as biotic (e.g., pathogens, herbivores) and abiotic (e.g., drought, salinity, extreme temperatures), can significantly impair plant growth, development, and productivity.[1][2] Consequently, there is a pressing need to identify reliable biomarkers that can provide an early indication of stress, enabling timely intervention and the development of stress-resilient crops.[3][4][5]

The plant cuticle, an extracellular hydrophobic layer covering the aerial epidermis, serves as the primary interface between the plant and its environment and plays a crucial role in mitigating the impacts of various stresses.[6][7] This protective barrier is primarily composed of cutin, a polyester (B1180765) matrix, and cuticular waxes, a complex mixture of very-long-chain fatty acids (VLCFAs) and their derivatives.[1][8] Emerging evidence suggests that beyond their structural role, certain components of the cuticular wax can act as signaling molecules, modulating plant defense responses.[3][6][9]

Hexacosanal, a 26-carbon very-long-chain aldehyde, is a derivative of hexacosanoic acid, a prevalent VLCFA in the cuticular wax of many plant species. While research has extensively focused on the role of VLCFAs as a group in plant stress tolerance, the specific function of individual derivatives like this compound is an area of growing interest. This technical guide explores the potential of this compound as a biomarker for plant stress, summarizing the current understanding of its biosynthesis, the analytical methods for its detection, and its putative role in stress signaling pathways.

Quantitative Data on VLCFA and Derivative Levels Under Stress

Direct quantitative data for this compound under a wide range of stress conditions are currently limited in the scientific literature. However, numerous studies have documented significant changes in the abundance of its precursors, the VLCFAs, and the overall class of long-chain aldehydes in response to both biotic and abiotic stresses. These findings strongly suggest that the levels of this compound are also likely to be modulated under these conditions. The following table summarizes representative data on the changes in VLCFA and related compounds in Arabidopsis thaliana under various stressors.

| Stress Type | Plant Species | Tissue | Compound Class | Change in Abundance | Reference(s) |

| Abiotic Stress | |||||

| Drought | Arabidopsis thaliana | Leaf | Total Waxes | ~75% increase | [10] |

| Arabidopsis thaliana | Leaf | Alkanes (derived from aldehydes) | 29% to 98% increase | [10] | |

| Arabidopsis thaliana | Leaf | VLCFAs (C28-C32) | Significant increase | [5] | |

| Lepidium sativum | Leaf | Aliphatic components > C26 | Significant increase | [11] | |

| Salt (NaCl) | Arabidopsis thaliana | Leaf | Total Waxes | 32% to 80% increase | [10] |

| Cold | Arabidopsis thaliana | Leaf | VLCFAs | Increase | [12] |

| Arabidopsis thaliana | Leaf | Alkanes and primary alcohols | Decrease after cold acclimation | [13] | |

| Biotic Stress | |||||

| Bacterial Pathogen (Pseudomonas syringae) | Arabidopsis thaliana | Leaf | VLCFAs | Increase | [12] |

| Fungal Pathogen (Blumeria graminis f.sp. hordei) | Zea mays | Leaf | C26 Aldehydes | Implicated in affecting spore germination | [3] |

Note: This table represents changes in the broader class of molecules to which this compound belongs. Further research is required to quantify the specific changes in this compound concentrations under these and other stress conditions.

Experimental Protocols for this compound Analysis

The quantification of this compound in plant tissues requires sensitive and specific analytical techniques due to its low abundance and potential for degradation. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed method for the analysis of volatile and semi-volatile compounds like long-chain aldehydes. The following is a generalized protocol that can be adapted and optimized for the specific analysis of this compound.

Extraction and Derivatization of Cuticular Waxes

-

Sample Collection and Preparation:

-

Harvest fresh plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Lyophilize the tissue to remove water.

-

Grind the dried tissue to a fine powder.

-

-

Wax Extraction:

-

Weigh a precise amount of the powdered tissue (e.g., 100 mg).

-

Add an internal standard (e.g., tetracosane (B166392) or a deuterated long-chain aldehyde) for quantification.

-

Immerse the sample in a chloroform:methanol (2:1, v/v) solution.

-

Agitate for a specified period (e.g., 1-2 hours) at room temperature.

-

Filter the extract to remove plant debris.

-

Evaporate the solvent under a stream of nitrogen gas.

-

-

Derivatization (Optional but Recommended for Aldehydes):

-

To improve chromatographic separation and detection, aldehydes can be derivatized. A common method is derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form oximes.

-

Dissolve the dried wax extract in a suitable solvent (e.g., toluene).

-

Add a solution of PFBHA in a buffer (e.g., phosphate (B84403) buffer, pH 7.0).

-

Incubate the mixture at a specific temperature (e.g., 60°C) for a defined time (e.g., 1 hour).

-

After cooling, partition the derivatives into an organic solvent (e.g., hexane).

-

Wash the organic phase with water to remove excess reagent.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the sample to a final volume for GC-MS analysis.

-

GC-MS Analysis

-

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

A capillary column suitable for lipid analysis (e.g., DB-5ms or equivalent).

-

-

GC Parameters (Example):

-

Injector Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp 1: Increase to 200°C at 15°C/minute.

-

Ramp 2: Increase to 320°C at 5°C/minute, hold for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Mode: Splitless.

-

-

MS Parameters (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-600.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Analysis:

-

Identify the this compound derivative peak based on its retention time and mass spectrum, comparing it to an authentic standard if available.

-

Quantify the amount of this compound by integrating the peak area and comparing it to the peak area of the internal standard.

-

Signaling Pathways and Visualizations

While the direct signaling pathway of this compound is yet to be fully elucidated, its biosynthesis from VLCFAs and its location in the cuticular wax provide strong indications of its potential involvement in stress signaling.

Biosynthesis of this compound

This compound is synthesized from C18-CoA through the fatty acid elongation (FAE) complex in the endoplasmic reticulum, followed by a reduction and subsequent oxidation.

Experimental Workflow for this compound Quantification

The following diagram illustrates the key steps in the analytical workflow for quantifying this compound from plant tissue.

Putative Signaling Pathway of this compound in Plant Stress Response

Based on the role of other lipid-derived molecules in plant defense, a hypothetical signaling pathway for this compound can be proposed. Upon perception of stress, changes in cuticular wax biosynthesis may lead to the release or accumulation of this compound, which could then act as a signal to trigger downstream defense responses.

Conclusion and Future Perspectives

This compound, a C26 very-long-chain aldehyde derived from cuticular wax biosynthesis, holds significant promise as a potential biomarker for plant stress. While direct evidence is still emerging, the documented stress-induced alterations in its precursor VLCFAs and the known signaling roles of other lipid-derived molecules provide a strong rationale for its involvement in plant defense and adaptation.

Future research should focus on:

-

Developing and validating sensitive and high-throughput analytical methods specifically for the quantification of this compound in various plant species and tissues.

-

Conducting comprehensive profiling of this compound levels under a wide range of controlled biotic and abiotic stress conditions to establish its reliability as a biomarker.

-

Elucidating the precise molecular mechanisms through which this compound may act as a signaling molecule, including the identification of its receptors and downstream signaling components.

A deeper understanding of the role of this compound in plant stress responses will not only advance our fundamental knowledge of plant biology but also open new avenues for the development of novel strategies to enhance crop resilience and ensure global food security. This includes the potential for its use in precision agriculture for early stress detection and as a target for the development of new plant protection compounds.

References

- 1. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Very-long-chain fatty acids (VLCFAs) in plant response to stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multifunctional Roles of Plant Cuticle During Plant-Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Cuticular wax biosynthesis as a way of inducing drought resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The cuticle and plant defense to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Update on Cuticular Wax Biosynthesis and Its Roles in Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Impact of Water Deficiency on Leaf Cuticle Lipids of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]

- 13. preprints.org [preprints.org]

The Elusive Presence of Hexacosanal: A Technical Guide to its Investigation in Plant Tissues

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the current understanding of Hexacosanal (C26 aldehyde) presence in various plant tissues. While direct quantitative data across a wide range of species remains limited, this document synthesizes available information on its biosynthesis, detection, and the methodologies required for its rigorous investigation.

Quantitative Presence of this compound and Related Aldehydes

This compound is a very-long-chain aldehyde (VLC-aldehyde) derived from the corresponding very-long-chain fatty acid, hexacosanoic acid. It is a component of the epicuticular wax that forms a protective layer on the surface of many plants.[1] The composition of this wax is highly variable, depending on the plant species, organ, developmental stage, and environmental conditions.

Direct and extensive quantitative data for this compound is not abundant in publicly accessible literature. However, its presence has been confirmed and quantified in some species, often in the context of its role in plant-pathogen interactions. For instance, n-hexacosanal on barley leaf surfaces is a key chemical cue for the germination of powdery mildew conidia.[2] The following table summarizes available quantitative data for this compound and other relevant very-long-chain aldehydes in plant tissues to provide a comparative perspective.

| Plant Species | Tissue/Organ | Compound | Quantity | Reference(s) |

| Hordeum vulgare (Barley) | Leaf Surface Wax | n-Hexacosanal | Triggers fungal prepenetration | [2] |

| Taxus baccata (Yew) | Needles | 5-Hydroxyoctacosanal | 0.4 µg/cm² | [3] |

| Arabidopsis thaliana | Stems and Leaves | Aldehydes (general) | Significantly reduced in cer3-6 mutant | [1] |

| Triticum aestivum (Wheat) | Leaf Blades | Very-long-chain aldehydes | Accumulation affected by TaWIN1 expression | [4] |

| Funaria hygrometrica (Moss) | Leafy gametophyte, Calyptra, Sporophyte capsule | Aldehydes (general) | Present in cuticular wax | [5] |

Biosynthesis of this compound in Plants

This compound is synthesized via the alkane-forming pathway, which is a branch of the broader pathway for the biosynthesis of cuticular wax components. This process begins with the synthesis of very-long-chain fatty acids (VLCFAs) in the endoplasmic reticulum.

The following diagram illustrates the key steps leading to the formation of this compound:

Experimental Protocols

The investigation of this compound in plant tissues requires meticulous experimental procedures to ensure accurate extraction, identification, and quantification. The following protocols are generalized from common methodologies cited in the literature.

Extraction of Epicuticular Wax

This protocol is designed to extract surface lipids with minimal contamination from internal lipids.

Materials:

-

Fresh plant tissue (e.g., leaves, stems)

-

Chloroform (B151607) or hexane (B92381) (analytical grade)

-

Glass beakers

-

Forceps

-

Sample vials

-

Internal standard (e.g., n-tetracosane)

-

Rotary evaporator or a gentle stream of nitrogen

Procedure:

-

Carefully excise the plant tissue of interest. If quantification per unit area is required, determine the surface area before extraction.

-

Immerse the plant material in a sufficient volume of chloroform or hexane in a glass beaker for 30-60 seconds. This brief immersion time is crucial to minimize the extraction of intracellular lipids.

-

Gently agitate the solvent or the plant material during immersion.

-

Remove the plant material from the solvent using forceps.

-

Add a known amount of an internal standard to the solvent extract for accurate quantification.

-

Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen. The resulting residue is the total epicuticular wax extract.

Sample Derivatization (Optional but Recommended)

For compounds containing active hydrogen groups, such as alcohols and fatty acids, derivatization is often necessary to improve their volatility and thermal stability for gas chromatography. Aldehydes do not require derivatization for GC analysis but this step is crucial for other components in the wax mixture.

Materials:

-

Dried wax extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

-

Pyridine

-

Heating block or oven

Procedure:

-

Dissolve the dried wax extract in a small volume of a suitable solvent.

-

Add an excess of BSTFA and a catalytic amount of pyridine.

-

Heat the mixture at 70-80°C for 30-60 minutes to ensure complete derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the most common and powerful technique for the separation, identification, and quantification of components in a complex mixture like plant cuticular wax.

Typical GC-MS Parameters:

-

Gas Chromatograph: Equipped with a capillary column suitable for high-temperature analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.1 mL/min).

-

Injector: Splitless injection at a high temperature (e.g., 250°C).

-

Oven Temperature Program: An initial temperature of 80°C for 2 minutes, followed by a ramp up to 290°C at a rate of 4°C/min, and held for 20 minutes. This program should be optimized based on the specific compounds of interest.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

Identification and Quantification:

-

Identification: Compounds are identified by comparing their mass spectra with reference spectra in a database (e.g., NIST).

-

Quantification: The amount of each compound, including this compound, is determined by comparing its peak area in the chromatogram to the peak area of the known amount of the internal standard.

Experimental and Analytical Workflow

The following diagram provides a visual representation of the logical flow for the investigation of this compound in plant tissues.

References

- 1. Dissecting the Roles of Cuticular Wax in Plant Resistance to Shoot Dehydration and Low-Temperature Stress in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Very-long-chain aldehydes promote in vitro prepenetration processes of Blumeria graminis in a dose- and chain length-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Cuticular wax in wheat: biosynthesis, genetics, and the stress response [frontiersin.org]

- 5. jmbudke.github.io [jmbudke.github.io]

Preliminary Studies on the Biological Activity of Hexacosanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Abstract